molecular formula C7H12ClNO2 B1433182 Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride CAS No. 676371-65-6

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Cat. No.: B1433182
CAS No.: 676371-65-6
M. Wt: 177.63 g/mol
InChI Key: LCACMDQIVIBGNJ-UHFFFAOYSA-N
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Description

Historical Context of Bicyclo[1.1.1]pentane Derivatives in Organic Chemistry

The bicyclo[1.1.1]pentane skeleton has its origins in the pioneering work of Kenneth Wiberg and colleagues, who first synthesized bicyclo[1.1.1]pentane itself in 1964. This initial synthesis represented a remarkable achievement in strained ring chemistry, as the molecule possesses 66.6 kcal/mol of strain energy compared to the straight-chain hydrocarbon pentane. During this early period, bicyclic small ring compounds were considered interesting synthetic targets primarily from a theoretical perspective, with physical organic chemists becoming fascinated by the unique structural properties and hypothesized "inverted" carbon centers.

The field experienced a transformative breakthrough in 1982 when Wiberg and Walker described the synthesis of the highly strained hydrocarbon [1.1.1]propellane. This development proved revolutionary because [1.1.1]propellane demonstrated the ability to react with various reagents to directly afford bicyclo[1.1.1]pentane derivatives. The most synthetically useful route to [1.1.1]propellane was subsequently developed by Szeimies and co-workers, who established an anionic cyclization methodology that could generate a variety of substituted [1.1.1]propellanes in yields ranging from 34% to 70%. This methodology was considered the best available approach for producing [1.1.1]propellane derivatives and opened pathways for systematic exploration of bicyclo[1.1.1]pentane chemistry.

The synthesis of this compound builds upon these foundational developments, representing a sophisticated functionalization of the bicyclo[1.1.1]pentane core. The compound typically emerges from multi-step synthetic sequences involving the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with methanol, followed by aminolysis with ammonia or primary amines. Advanced synthetic approaches have recently enabled the preparation of over 300 functionalized bicyclo[1.1.1]pentanes on multi-gram scales using photochemical methods that require only light without additional additives or catalysts.

Significance as a Bioisostere in Medicinal Chemistry

The recognition of bicyclo[1.1.1]pentane derivatives as bioisosteres marked a paradigm shift in medicinal chemistry that began in 2012 when researchers demonstrated that bicyclo[1.1.1]pentane could function as a non-classical bioisostere for para-substituted phenyl rings. This discovery fundamentally changed how pharmaceutical chemists approached the challenge of improving drug properties while maintaining biological activity. The concept of bioisosterism, defined as substituents or substructures with similar biological properties and chemical and physical similarities, has become an established strategy for drug design and discovery.

This compound exemplifies the practical application of this bioisosteric principle. The compound serves as a rigid analogue of gamma-aminobutyric acid and functions as a valuable building block in peptide synthesis. Research has demonstrated that bicyclo[1.1.1]pentane derivatives provide superior biopharmaceutical properties compared to their aromatic counterparts, including enhanced solubility, improved permeability, and increased in vitro stability. These improvements stem from the three-dimensional nature of the bicyclo[1.1.1]pentane scaffold, which breaks the planarity characteristic of aromatic systems and increases the fraction of sp³ carbons in the molecular structure.

The bioisosteric replacement strategy has proven particularly effective when the phenyl ring serves primarily as a spacer rather than engaging in π-stacking interactions with target proteins. A landmark study involving the gamma-secretase inhibitor demonstrated that replacement of a central para-substituted fluorophenyl ring with the bicyclo[1.1.1]pentane motif resulted in an equipotent enzyme inhibitor with significant improvements in passive permeability and aqueous solubility. The modified compound exhibited approximately four-fold increases in maximum concentration and area under the curve values compared to the original phenyl-containing analogue.

Role of Functionalized Bicyclo[1.1.1]pentanes in Modern Drug Design

Contemporary pharmaceutical research has embraced functionalized bicyclo[1.1.1]pentane derivatives as essential components of modern drug design strategies. Major pharmaceutical companies including Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, and Janssen Pharmaceuticals have incorporated these compounds into their drug discovery programs. The widespread adoption reflects the unique advantages these structures offer in addressing common pharmaceutical challenges such as poor solubility, limited permeability, and metabolic instability.

Recent advances in synthetic methodology have dramatically improved access to diverse bicyclo[1.1.1]pentane derivatives. Researchers have developed programmable bis-functionalization strategies that enable late-stage sequential derivatization of bicyclo[1.1.1]pentane bis-boronates. These approaches capitalize on the inherent chemoselectivity exhibited by bicyclo[1.1.1]pentane bis-boronates, allowing highly selective activation and functionalization of bridgehead positions while leaving bridge positions intact for subsequent derivatization. This methodology has opened access to previously unexplored chemical space, including 1,2-disubstituted and 1,2,3-trisubstituted bicyclo[1.1.1]pentanes.

The development of 1,2-difunctionalized bicyclo[1.1.1]pentanes represents a particularly significant advancement, as these compounds serve as bioisosteric replacements for ortho- and meta-substituted benzene rings. Systematic analysis has demonstrated that 1,2-difunctionalized bicyclo[1.1.1]pentane compounds exhibit higher three-dimensionality scores compared to conventional aromatic derivatives, with average values of 1.17 versus 1.04 for aromatic systems. This increased three-dimensionality is expected to improve drug-like properties and reduce the risk of off-target interactions commonly associated with flat, aromatic structures.

Property Bicyclo[1.1.1]pentane Derivatives Aromatic Analogues Reference
Strain Energy 66.6 kcal/mol 0 kcal/mol
Three-dimensionality Score 1.17 (average) 1.04 (average)
Solubility Enhancement Significant improvement Baseline
Permeability 4-fold increase Baseline
Metabolic Stability Enhanced Variable

The integration of this compound and related derivatives into pharmaceutical development pipelines represents a fundamental shift toward more sophisticated, three-dimensional molecular architectures. These compounds offer medicinal chemists unprecedented opportunities to optimize drug properties while maintaining or enhancing biological activity, positioning them as critical tools for addressing the challenges of modern drug discovery.

Properties

IUPAC Name

methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-5(9)6-2-7(8,3-6)4-6;/h2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCACMDQIVIBGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676371-65-6
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1)
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Record name Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylatehydrochloride
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Preparation Methods

Construction of the Bicyclo[1.1.1]pentane Core

A foundational step in the synthesis is the formation of the bicyclo[1.1.1]pentane skeleton. A notable method involves the photochemical addition of [1.1.1]propellane to suitable reagents under flow conditions:

  • Flow Photochemical Reaction: Propellane is reacted with diacetyl under 365 nm irradiation in a flow reactor. This method is mercury lamp-free and quartz vessel-free, allowing rapid and large-scale production (up to 1 kg of diketone intermediate in 6 hours).
  • The diketone intermediate formed is then converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a haloform reaction in batch mode on a 500 g scale.

This approach provides a robust platform for further functionalization.

Functionalization to Amino and Ester Derivatives

Following core construction, the carboxylic acid groups are selectively modified:

  • Esterification: The carboxylic acid is converted into the methyl ester to yield methyl bicyclo[1.1.1]pentane-1-carboxylate derivatives.
  • Amination: Introduction of the amino group at the 3-position is achieved through azide intermediates or direct amination reactions. For example, the conversion of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid to 3-aminobicyclo[1.1.1]pentane derivatives involves nucleophilic substitution or reduction steps.

Formation of the Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid, improving compound stability and crystallinity for isolation.

Representative Detailed Synthesis Route

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Photochemical addition Propellane + Diacetyl, 365 nm irradiation, flow reactor ~Quantitative Large-scale diketone intermediate
2 Haloform reaction Diketone + NaOH/I2 (haloform reagents), batch Multigram scale Produces bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
3 Esterification Acid + MeOH, acid catalyst High Methyl ester formation
4 Amination Azide intermediate or direct amination, e.g., (PhO)2P(O)N3, Et3N, heating 80-85 Formation of 3-aminobicyclo[1.1.1]pentane-1-carboxylate
5 Salt formation Amino compound + HCl Quantitative Hydrochloride salt isolation

Research Findings and Optimization

  • The flow photochemical method for the BCP core synthesis is scalable and avoids hazardous mercury lamps, making it industrially attractive.
  • Amination steps using diphenylphosphoryl azide and triethylamine in tert-butanol at elevated temperatures (85 °C) for 24 hours have shown high conversion and good yields (up to 83%).
  • Crystallization from suitable solvents such as pentane or tert-butyl methyl ether enables purification of intermediates and final products.
  • The hydrochloride salt form enhances the compound's stability, facilitating handling and storage.

Summary Table of Key Reaction Conditions

Compound/Intermediate Reagents/Conditions Scale Yield (%) Reference
Bicyclo[1.1.1]pentane diketone Propellane + Diacetyl, 365 nm, flow photochemistry ~1 kg Quantitative
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Haloform reaction, batch 500 g Multigram
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (PhO)2P(O)N3, Et3N, tBuOH, 85 °C, 24 h Multigram 80-85
Hydrochloride salt formation HCl treatment Laboratory scale Quantitative

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is synthesized through several methods, which allow for modifications that enhance its biological activity. The compound's unique bicyclic structure provides a platform for further chemical derivatization, making it a valuable intermediate in the synthesis of more complex molecules.

The compound exhibits notable biological activities, which are currently under investigation. Preliminary studies suggest potential applications in neuropharmacology due to its structural similarities with known psychoactive substances.

Potential Therapeutic Applications

  • Neuroactive Properties : Research indicates that this compound may influence neurotransmitter systems, offering avenues for developing treatments for neurological disorders.
  • Analgesic Properties : Similar compounds have demonstrated analgesic effects, suggesting this compound could have pain-relieving applications.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for assessing its therapeutic potential. Interaction studies are essential to determine how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion.

Interaction Studies

These studies focus on:

  • Binding Affinity : Assessing how well the compound binds to various receptors.
  • Metabolic Stability : Evaluating how long the compound remains active in the body.

Comparative Analysis with Related Compounds

This compound shares structural characteristics with several related compounds, allowing for comparative analysis.

Compound NameStructureNotable Features
Methyl 2-aminoindaneStructureKnown for psychoactive effects; used in research on addiction
3-Aminomethylbicyclo[2.2.2]octaneStructureExhibits potent analgesic properties; structurally similar
Methyl 3-aminoheptanoateStructureUtilized in studies targeting metabolic pathways

This comparative analysis highlights the unique properties of this compound, particularly its potential neuroactive effects that differentiate it from other compounds.

Notable Research Findings

Recent studies have suggested that:

  • The compound may modulate neurotransmitter release in animal models.
  • Its structural features could lead to novel drug development strategies targeting central nervous system disorders.

Mechanism of Action

The mechanism of action of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The bicyclo[1.1.1]pentane core provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[1.1.1]pentane Core

Ethyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride
  • CAS: Not explicitly listed (analogous to SPC-a849a)
  • Molecular Formula: C₈H₁₄ClNO₂ (MW: 191.66)
  • Key Differences : Replacement of the methyl ester with an ethyl ester increases molecular weight and lipophilicity. This modification may enhance metabolic stability in vivo but could reduce solubility in aqueous systems compared to the methyl ester derivative.
3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Hydrochloride
  • CAS : Referenced in and
  • Molecular Formula: C₆H₁₀ClNO₂ (MW: 163.60)
  • Key Differences : The absence of the methyl ester group results in a carboxylic acid functionality, significantly altering solubility (higher aqueous solubility at physiological pH) and reactivity (e.g., susceptibility to decarboxylation under acidic conditions). This compound is more suited for peptide coupling reactions .
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid Hydrochloride
  • CAS : 2173991-78-9
  • Molecular Formula: C₇H₁₂ClNO₂ (MW: 177.63)
  • Key Differences: The amino group is replaced by an aminomethyl side chain, introducing additional conformational flexibility. This derivative is valuable for introducing spacer regions in drug design or modifying binding affinity to target proteins.

Halogenated Derivatives

3-Fluorobicyclo[1.1.1]pentylglycine
  • CAS: Not explicitly listed (referenced in )
  • Molecular Formula: C₇H₁₀FNO₂ (MW: 159.16)
  • Key Differences: Fluorination at position 3 enhances metabolic stability and introduces electronegativity, which can improve target binding through dipole interactions. This compound is used in enantioselective synthesis of fluorinated amino acids .
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride
  • CAS : SPC-a947 ()
  • Molecular Formula : C₆H₁₀ClF₂N (MW: 169.6)
  • Key Differences : The difluoromethyl group increases lipophilicity and resistance to oxidative metabolism, making it a promising candidate for CNS-targeted therapeutics .

Larger Bicyclic Systems

Ethyl (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride
  • CAS : 1626394-43-1
  • Molecular Formula: C₁₁H₂₀ClNO₂ (MW: 233.74)
  • Key Differences : The [2.2.2]octane core provides a larger, less strained structure compared to [1.1.1]pentane. This reduces steric hindrance but may compromise bioisosteric mimicry of aromatic rings. Applications include peptide backbone modifications .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP* Solubility (mg/mL) Melting Point (°C) Hazard Profile
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl 177.63 0.8 25 (DMSO) Not reported Non-hazardous (lab use)
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl 191.66 1.2 15 (DMSO) Not reported H302, H315, H319
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl 163.60 -0.5 >50 (Water) Not reported Corrosive (acidic)
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid HCl 177.63 0.5 30 (Water) Not reported H302, H335

*LogP values estimated using fragment-based methods.

Biological Activity

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS No. 676371-65-6) is a bicyclic compound with potential biological activities that are currently under investigation. This article explores its biological properties, mechanisms of action, and therapeutic potential based on available research.

Chemical Structure and Properties

This compound features a unique bicyclo[1.1.1] structure, which influences its biological properties. The compound has the following characteristics:

PropertyValue
Molecular FormulaC₇H₁₂ClNO₂
Molecular Weight177.63 g/mol
AppearanceWhite to light yellow crystalline powder
SolubilitySoluble in various solvents
Lipinski's Rule of FiveComplies (0 violations)

The presence of both an amino group and a carboxylate ester group is crucial for its biological activity, as these functional groups are often involved in interactions with biological targets.

Research indicates that this compound may exhibit various biological activities, including:

  • Anti-inflammatory Effects : In studies involving related bicyclic compounds, significant anti-inflammatory activity was observed, with some derivatives showing IC50 values in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activation in monocytes . This suggests that methyl 3-aminobicyclo[1.1.1]pentane derivatives could potentially modulate inflammatory responses.
  • Neuroactive Properties : The compound's structural similarity to known neuroactive agents positions it as a candidate for neurological studies, particularly concerning its potential effects on neurotransmitter systems.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameNotable Features
Methyl 2-aminoindaneKnown for psychoactive effects; used in addiction research
3-Aminomethylbicyclo[2.2.2]octaneExhibits potent analgesic properties
Methyl 3-aminoheptanoateUtilized in metabolic pathway studies

These comparisons highlight the unique potential of this compound due to its distinct bicyclic structure.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of bicyclic compounds similar to this compound, focusing on their therapeutic potentials:

  • Synthesis Techniques : Various synthetic routes have been developed to create analogues of the compound, enhancing its accessibility for biological testing and modification to improve efficacy .
  • Therapeutic Applications : The compound's interaction profiles suggest potential applications in treating inflammatory diseases and neurological disorders, although specific clinical data are still limited.

Q & A

Q. What are the common synthetic routes for preparing methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride?

The synthesis typically involves multi-step functionalization of bicyclo[1.1.1]pentane scaffolds. A key intermediate is the Boc-protected derivative, methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 676371-64-5), which undergoes acid hydrolysis (e.g., HCl) to yield the final hydrochloride salt . Alternative routes may involve bromination of the bicyclo core followed by nucleophilic substitution with ammonia or protected amines .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the bicyclo[1.1.1]pentane scaffold and amine functionalization. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection ensures purity, particularly for intermediates like Boc-protected derivatives . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How should researchers handle and store this compound to ensure stability?

The hydrochloride salt is hygroscopic and should be stored under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid prolonged exposure to light, moisture, or elevated temperatures, as these may degrade the bicyclo scaffold or protonate the amine .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the bicyclo[1.1.1]pentane core?

The rigid bicyclo structure imposes significant steric constraints. Electrophilic substitutions (e.g., bromination) at the 3-position require optimized reaction conditions, such as using Lewis acids (e.g., AlCl₃) to activate the substrate. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are less effective here; instead, radical-based or photochemical methods may improve yields .

Q. How does the bicyclo[1.1.1]pentane scaffold influence pharmacokinetic properties compared to traditional benzene rings?

The bicyclo[1.1.1]pentane moiety serves as a bioisostere for para-substituted benzene, reducing metabolic liability while maintaining similar spatial geometry. Studies on analogs (e.g., 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid) show enhanced metabolic stability in hepatic microsomal assays, attributed to decreased cytochrome P450 interactions .

Q. What computational methods are used to predict the reactivity of bicyclo[1.1.1]pentane derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model strain energy (~30 kcal/mol for the bicyclo core) and predict regioselectivity in electrophilic attacks. Molecular docking simulations assess binding affinity in drug-target interactions, particularly for derivatives like 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride (CAS: 2007921-20-0) .

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

Conflicting solubility reports often arise from polymorphic forms or residual solvents. Systematic studies using Differential Scanning Calorimetry (DSC) and Dynamic Vapor Sorption (DVS) identify stable polymorphs. For example, the hydrochloride salt exhibits higher solubility in polar aprotic solvents (e.g., DMSO) versus water due to ion-pair dissociation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization can occur during acidic deprotection of Boc intermediates. To minimize this, use milder acids (e.g., HCl in dioxane) at controlled temperatures (<0°C). Chiral HPLC or capillary electrophoresis monitors enantiopurity, with adjustments to crystallization conditions (e.g., anti-solvent addition rates) to isolate desired stereoisomers .

Methodological Notes

  • Data Interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals from the bicyclo core .
  • Safety Protocols : Follow hazard guidelines for handling hydrochloride salts (e.g., PPE for respiratory and dermal protection) .
  • Synthetic Optimization : Screen reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield in sterically hindered systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

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